molecular formula C8H17N B1584594 2-Cyclohexylethylamine CAS No. 4442-85-7

2-Cyclohexylethylamine

Cat. No. B1584594
CAS RN: 4442-85-7
M. Wt: 127.23 g/mol
InChI Key: HFACYWDPMNWMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310095B1

Procedure details

Phenethylamine (50 g) was dissolved in 1000 mL of glacial acetic acid in a pressure vessel, followed by addition of platinum oxide (15 g). After shaking under 4 atm of hydrogen for 48 h, the reaction was filtered and the acetic acid was removed under reduced pressure. The residue was taken up in water (1000 mL), basified with 5N NaOH, and washed with ether (5×250 mL). The ether extracts were washed with brine (250 mL), dried (MgSO4), filtered and concentrated to afford a light yellow oil which was purified by fractional distillation at atmospheric pressure (bp 185° C., 49.5 g, 94%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H][H]>C(O)(=O)C.[Pt]=O>[CH:3]1([CH2:2][CH2:1][NH2:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed under reduced pressure
WASH
Type
WASH
Details
washed with ether (5×250 mL)
WASH
Type
WASH
Details
The ether extracts were washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a light yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by fractional distillation at atmospheric pressure (bp 185° C., 49.5 g, 94%)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.